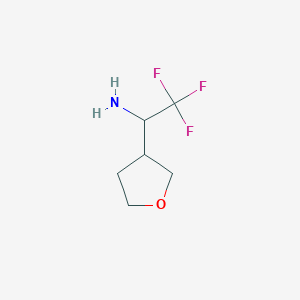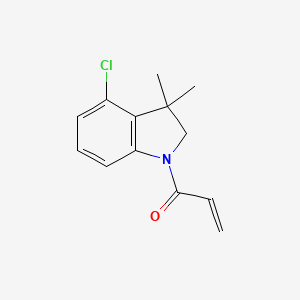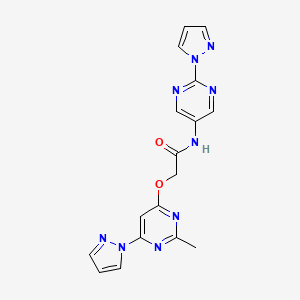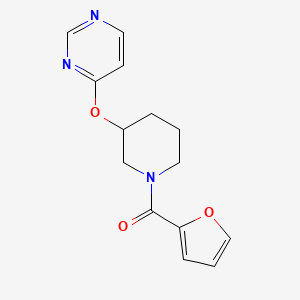
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl consists of a tetrahydrofuran ring attached to an ethanamine group with three fluorine atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.147. More detailed physical and chemical properties like melting point, boiling point, and density are not specified in the web search results .Applications De Recherche Scientifique
Synthesis and Crystal Chemistry
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hcl is involved in the synthesis and crystal chemistry of compounds. For instance, research by Shlyapnikov et al. (2019) explores the chemical reactions between ethane-1,2-diamine and 1,3,5-triazine-2,4,6-triamine with titanium tetrafluoride in liquid anhydrous hydrogen fluoride, yielding new perfluoridotitanate(IV) salts. These reactions and the resulting compounds' crystal structures provide insights into the potential applications of fluorinated compounds in materials science and catalysis (Shlyapnikov, Goreshnik, & Mazej, 2019).
Photolysis in Photoaffinity Probes
The compound plays a role in the photolysis of certain diazirines, as discussed by Platz et al. (1991). Their study examines the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine and its implications for photoaffinity probes, highlighting the complex chemistry and potential applications of fluorinated compounds in biochemical tagging and molecular imaging (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).
Catalytic Applications
Research also delves into catalytic applications, as seen in studies involving the fluorination of various substrates. Mao et al. (2014) report on the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce key intermediates for the synthesis of refrigerants, demonstrating the utility of fluorinated compounds in industrial chemistry (Mao, Wang, Ma, Zhang, Du, Qin, Kang, & Lu, 2014).
Corrosion Inhibition
Verma et al. (2018) explore the use of melamine derivatives, which could be related to the chemical family of this compound, as corrosion inhibitors for mild steel in acidic solutions. Their findings reveal the potential of fluorinated compounds in protecting industrial materials against corrosion (Verma, Haque, Ebenso, & Quraishi, 2018).
Synthetic Routes and Building Blocks
The compound serves as a key intermediate in the synthesis of various important molecules. Luo et al. (2008) developed a novel synthetic route to obtain 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a crucial intermediate for the production of Silodosin, an α1-adrenoceptor antagonist used in treating benign prostatic hyperplasia. This showcases the importance of fluorinated compounds in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFPQPRIGAJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)



![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)


![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)
